(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
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Properties
IUPAC Name |
N-[(Z)-thiophen-2-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(16-13-7-8-3-2-6-18-8)11-9-4-1-5-10(9)14-15-11/h2-3,6-7H,1,4-5H2,(H,14,15)(H,16,17)/b13-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTNOJVNXRSZGT-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C\C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Werner syndrome ATP-dependent helicase (WRN) . WRN is a promising synthetic lethal target for cancers with microsatellite instability (MSI), a hypermutable condition caused by DNA mismatch repair system defects.
Mode of Action
The compound interacts with WRN, inhibiting its function. This inhibition leads to DNA damage and apoptotic cell death in MSI cancer cells.
Biochemical Pathways
The compound affects the DNA mismatch repair system, a pathway that corrects errors that spontaneously occur during DNA replication. By inhibiting WRN, the compound disrupts this pathway, leading to DNA damage and cell death.
Result of Action
The result of the compound’s action is DNA damage and apoptotic cell death in MSI cancer cells. This makes the compound a potential therapeutic agent for cancers with MSI.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s optical absorption properties and fluorescence properties were simulated by the time-dependent density functional theory (TDDFT) method. .
Biological Activity
(Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a compound of interest due to its potential biological activities. The structure incorporates a thiophene moiety and a carbohydrazide functional group, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction between thiophen-2-carbohydrazide and appropriate aldehyde derivatives. The resulting compound features a complex structure that can be analyzed for its pharmacophoric elements.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃S |
| Molecular Weight | 253.35 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The thiophene ring is known for its electron-rich characteristics, which may facilitate interactions with receptors or enzymes involved in disease pathways. The carbohydrazide moiety can also enhance the compound's ability to form hydrogen bonds with biological macromolecules.
Potential Mechanisms Include:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes related to cancer cell proliferation.
- Receptor Modulation: The thiophene group may facilitate binding to receptors involved in inflammatory responses.
Antiproliferative Activity
Research has demonstrated that derivatives of thiophene-containing compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies involving similar pyrazole derivatives have shown effective inhibition of A549 lung cancer cells through apoptosis induction .
Antimicrobial Properties
Compounds containing the thiophene moiety have been recognized for their antimicrobial activities. The interaction of thiophene derivatives with bacterial membranes can disrupt cellular integrity, leading to bactericidal effects .
Case Studies
- Antiproliferative Effects on A549 Cells
- Antimicrobial Activity Assessment
Q & A
Q. What are the optimal synthetic routes for (Z)-N'-(thiophen-2-ylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, and how can reaction conditions be standardized?
- Methodological Answer: The synthesis involves condensation of a thienylmethylidene derivative with a hydrazide precursor under reflux in ethanol/methanol with catalytic acetic acid . To standardize conditions:
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to improve yield.
- Catalyst Screening: Compare trifluoroacetic acid vs. sulfuric acid for reaction efficiency.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR: Analyze and spectra for diagnostic peaks:
- Thiophene protons: δ 6.8–7.2 ppm.
- Pyrazole NH: δ 10.5–11.2 ppm .
- HPLC: Use a C18 column (acetonitrile/water, 70:30) to confirm purity (>98%) .
Q. What in vitro assays are suitable for evaluating its antioxidant activity?
- Methodological Answer: Reference the DPPH radical scavenging assay and erythrocyte hemolysis inhibition (see table below). For reproducibility:
- DPPH Protocol: Incubate 100 µM compound with 0.1 mM DPPH in ethanol; measure absorbance at 517 nm after 30 min.
- Erythrocyte Assay: Use HO-induced hemolysis; compare % inhibition to controls .
| Compound | Altered Erythrocytes (%) | DPPH IC (µM) |
|---|---|---|
| Control | 1 ± 0.3 | N/A |
| 4-Nonylphenol | 40.3 ± 4.87 | 120 ± 8.2 |
| Target Compound | 3.7 ± 0.37 | 28.5 ± 1.9 |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodological Answer:
- Derivatization: Modify the thiophene ring (e.g., halogenation) or pyrazole core (e.g., alkylation) to assess changes in antioxidant/antimicrobial activity.
- Key Motifs: The thienylmethylene group enhances π-π stacking with biological targets, while the pyrazole hydrazide improves solubility .
- Data Correlation: Use multivariate analysis to link logP values (from HPLC) with IC trends .
Q. What computational strategies predict binding modes to therapeutic targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with NADPH oxidase (PDB: 2CDU) to simulate interactions. Focus on hydrogen bonding with Arg and hydrophobic contacts with the thiophene ring .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
Q. How can researchers resolve contradictions in biological assay data across studies?
- Methodological Answer:
- Standardization: Adopt OECD guidelines for cytotoxicity assays (e.g., MTT protocol with HepG2 cells).
- Meta-Analysis: Pool data from 5+ independent studies; apply Cohen’s d statistic to quantify effect size discrepancies .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodological Answer:
- Reaction Monitoring: Use inline FTIR to detect intermediates (e.g., hydrazone formation at 1650 cm).
- Byproduct Control: Add scavenger resins (e.g., QuadraPure™) to trap unreacted aldehydes .
Key Challenges & Recommendations
- Stereochemical Purity: The Z-isomer is prone to photoisomerization. Store samples in amber vials at -20°C .
- Bioactivity Variability: Use primary cells (e.g., human PBMCs) instead of immortalized lines to reduce inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
